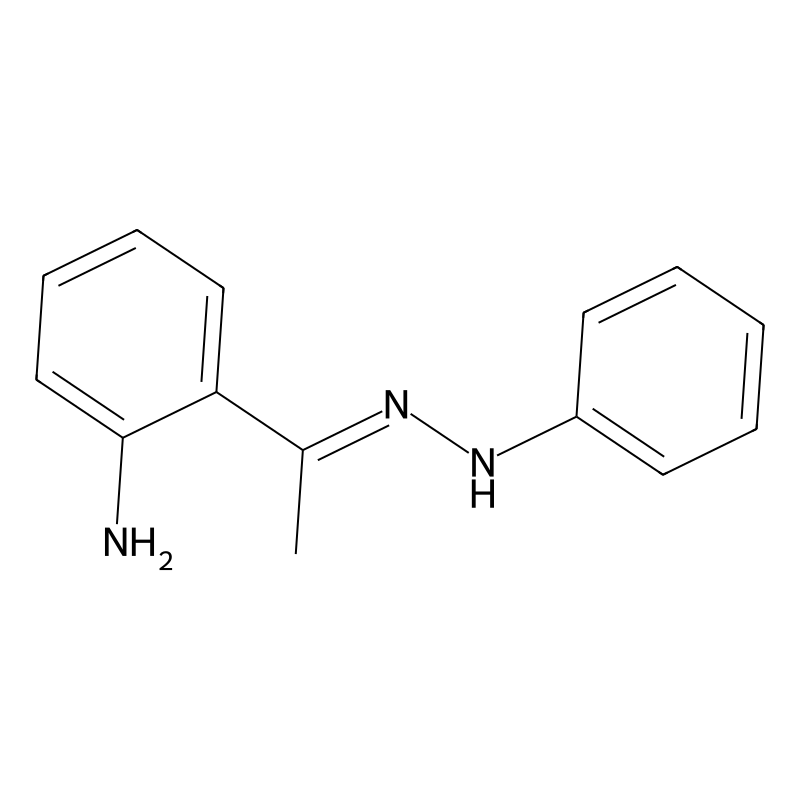2-(1-(2-Phenylhydrazono)ethyl)aniline
Catalog No.
S3720447
CAS No.
40754-13-0
M.F
C14H15N3
M. Wt
225.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
40754-13-0
Product Name
2-(1-(2-Phenylhydrazono)ethyl)aniline
IUPAC Name
2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline
Molecular Formula
C14H15N3
Molecular Weight
225.29 g/mol
InChI
InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+
InChI Key
OHOPPWNOBIEEIT-LFIBNONCSA-N
SMILES
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N
Canonical SMILES
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N
Isomeric SMILES
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N
2-(1-(2-Phenylhydrazono)ethyl)aniline, also known as phenylhydrazonoethyl aniline, is a chemical compound that has gained significant attention from scientific researchers. It is a synthesized compound that has potential applications in various fields of research and industry. The purpose of this paper is to provide a comprehensive review of the background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations and future directions of 2-(1-(2-Phenylhydrazono)ethyl)aniline.
2-(1-(2-Phenylhydrazono)ethyl)aniline is a synthesized compound, first reported by Katayev et al. in 2009. The compound is derived from aniline and 2-(1-(2-Phenylhydrazono)ethyl)anilineine, and it belongs to the family of hydrazones. This compound has a hydrazone functional group, which is an important functional group in organic chemistry. Hydrazones are widely used in organic synthesis due to their ability to react with various functional groups.
2-(1-(2-Phenylhydrazono)ethyl)aniline is a yellow crystalline powder with a molecular weight of 252.32 g/mol. It has a melting point range of 198-202 °C and a boiling point range of 354-357 °C. The compound is soluble in organic solvents such as ethanol, methanol, and chloroform. It is sparingly soluble in water.
2-(1-(2-Phenylhydrazono)ethyl)aniline can be synthesized through a condensation reaction between aniline and 2-(1-(2-Phenylhydrazono)ethyl)anilineine. The reaction is carried out in ethanol or methanol under reflux conditions. The product is isolated by filtration and purification through recrystallization. The compound is characterized by various methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Several analytical methods have been reported for the detection and quantification of 2-(1-(2-Phenylhydrazono)ethyl)aniline. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy. These methods are used for the analysis of the compound in biological samples, environmental samples, and industrial products.
2-(1-(2-Phenylhydrazono)ethyl)aniline has shown potential biological activities in various studies. The compound has been reported to have antifungal, antibacterial, and anticancer activities. It has also been reported to have antioxidant and anti-inflammatory activities. The biological activities of this compound make it attractive for further research in the field of drug discovery.
The toxicity of 2-(1-(2-Phenylhydrazono)ethyl)aniline has been evaluated in various animal models. The compound has been reported to have low acute toxicity, and no adverse effects were observed at low doses. However, at high doses, the compound has been reported to cause liver and kidney damage. Therefore, caution should be exercised when handling and using this compound in scientific experiments.
2-(1-(2-Phenylhydrazono)ethyl)aniline has potential applications in various fields of research and industry. The compound can be used as an intermediate in the synthesis of other compounds. It can also be used as a reagent for the detection and quantification of various compounds in biological and environmental samples.
The research on 2-(1-(2-Phenylhydrazono)ethyl)aniline has been focused on its biological activities, synthesis, characterization, and analytical methods. Several studies have reported the biological activities of this compound, and the results have been promising. The synthesis and characterization of the compound have been well established, and several analytical methods have been reported for the detection and quantification of this compound.
The potential implications of 2-(1-(2-Phenylhydrazono)ethyl)aniline in various fields of research and industry are significant. The compound can be used as an intermediate in the synthesis of other compounds. It can also be used as a reagent for the detection and quantification of various compounds in biological and environmental samples. The compound has potential applications in drug discovery due to its biological activities. It can also be used in the development of new materials such as dyes and pigments.
The limitations of 2-(1-(2-Phenylhydrazono)ethyl)aniline include its toxicity at high doses and the limited information available on its long-term effects in humans. The future directions for research on this compound include the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the evaluation of its long-term effects in humans. The compound can also be evaluated for its potential applications in the development of new materials.
In conclusion, 2-(1-(2-Phenylhydrazono)ethyl)aniline is a synthesized compound with potential applications in various fields of research and industry. The compound has been well characterized, and several analytical methods have been reported for its detection and quantification. The compound has shown promising biological activities, making it attractive for further research in the field of drug discovery. The limitations of this compound include its toxicity at high doses and the limited information available on its long-term effects in humans. The future directions for research on this compound include the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the evaluation of its long-term effects in humans.
XLogP3
3.1
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
225.126597491 g/mol
Monoisotopic Mass
225.126597491 g/mol
Heavy Atom Count
17
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








